2-Hydroxy-3-methylbutyric acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-3-methylbutyric acid is the mechanistic target of rapamycin (mTOR) . mTOR is a key protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Mode of Action
This compound interacts with its target, mTOR, by increasing its phosphorylation . This leads to the activation of mTOR Complex 1 (mTORC1), which in turn leads to protein biosynthesis in cellular ribosomes via phosphorylation of mTORC1’s immediate targets, such as the p70S6 kinase and the translation repressor protein 4EBP1 .
Biochemical Pathways
The compound affects the mTOR signaling pathway, which is crucial for protein synthesis and muscle growth . It has been shown to increase the serum concentration of growth hormone and insulin-like growth factor 1 (IGF-1) in several non-human animal species, promoting protein synthesis through increased mTOR phosphorylation .
Pharmacokinetics
It is known that the compound is a metabolite found in the urine of patients with certain metabolic disorders .
Result of Action
The action of this compound results in increased protein synthesis in human skeletal muscle . This can lead to muscle growth and repair, making it potentially useful for athletes and individuals recovering from muscle-wasting conditions .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-3-methylbutyric acid is involved in the isoleucine catabolism, as well as presumably beta-oxidation of fatty acids and ketogenesis . It interacts with various enzymes, proteins, and other biomolecules in these metabolic pathways.
Cellular Effects
This compound has been found to promote the proliferation of intestinal epithelial cells (IECs) by upregulating the MYC signaling pathway . This effect is mediated by the interaction of a bZIP transcription factor MAFF with MBP1, which regulates the expression of MYC .
Molecular Mechanism
The molecular mechanism of this compound involves the regulation of MYC gene expression mediated by MAFF/MBP1 interaction . This interaction promotes the expression of the MYC gene, leading to the proliferation of IECs .
Temporal Effects in Laboratory Settings
It is known that this metabolite is involved in various metabolic pathways, suggesting that its effects may change over time depending on the metabolic state of the cells .
Metabolic Pathways
This compound is involved in the isoleucine catabolism, as well as presumably beta-oxidation of fatty acids and ketogenesis . It interacts with various enzymes and cofactors in these metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylbutanoic acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: The oxidation of 3-methyl-2-butanol or 3-methylbutanal can yield 2-hydroxy-3-methylbutanoic acid.
Hydrolysis of Nitriles: The hydrolysis of 2-hydroxy-3-methylbutanenitrile can also produce 2-hydroxy-3-methylbutanoic acid.
Carboxylation of Grignard Reagents: The reaction of a Grignard reagent with carbon dioxide followed by acid hydrolysis can form 2-hydroxy-3-methylbutanoic acid.
Industrial Production Methods: Industrial production of 2-hydroxy-3-methylbutanoic acid often involves the use of biotechnological processes, including microbial fermentation and enzymatic catalysis, to achieve high yields and purity .
Chemical Reactions Analysis
2-Hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation Products: 3-methyl-2-oxobutanoic acid.
Reduction Products: 3-methyl-2-butanol.
Substitution Products: 2-chloro-3-methylbutanoic acid.
Scientific Research Applications
2-Hydroxy-3-methylbutanoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 3-Hydroxy-2-methylbutanoic acid
- 2-Hydroxy-2-methylbutanoic acid
- 3-Hydroxy-3-methylbutanoic acid
Properties
IUPAC Name |
2-hydroxy-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57618-22-1 (calcium[2:1] salt) | |
Record name | 2-Hydroxyisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10863305 | |
Record name | 2-Hydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-3-methylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
350 mg/mL | |
Record name | 2-Hydroxy-3-methylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4026-18-0, 600-37-3 | |
Record name | (±)-2-Hydroxyisovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4026-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (1)-2-Hydroxy-3-methylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4026-18-0 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227884 | |
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Record name | 2-Hydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-hydroxy-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-hydroxy-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYISOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X1W97FWN | |
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Record name | 2-Hydroxy-3-methylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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